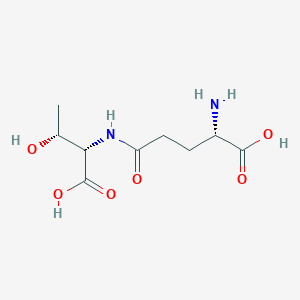

gamma-Glutamylthreonine

Description

Structure

3D Structure

Properties

CAS No. |

5652-48-2 |

|---|---|

Molecular Formula |

C9H16N2O6 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C9H16N2O6/c1-4(12)7(9(16)17)11-6(13)3-2-5(10)8(14)15/h4-5,7,12H,2-3,10H2,1H3,(H,11,13)(H,14,15)(H,16,17)/t4-,5+,7+/m1/s1 |

InChI Key |

GWNXFCYUJXASDX-ZDLURKLDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CCC(C(=O)O)N)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Biological Significance of γ-Glutamylthreonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamylthreonine (γ-Glu-Thr) is a dipeptide of growing interest within the scientific community, implicated in crucial physiological and pathological processes. Formed through the transpeptidation activity of γ-glutamyltranspeptidase (GGT), this metabolite is an integral component of the γ-glutamyl cycle. Emerging evidence suggests its involvement in immune regulation and its potential as a biomarker for a range of diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the enzymatic synthesis of γ-glutamylthreonine, details its known and putative biological roles, and presents detailed experimental protocols for its synthesis and analysis.

Introduction

γ-Glutamylthreonine is a dipeptide composed of a glutamic acid residue linked via its γ-carboxyl group to the amino group of a threonine residue. This unconventional peptide bond confers resistance to degradation by most peptidases. The primary route of γ-glutamylthreonine synthesis is through the activity of γ-glutamyltranspeptidase (GGT), a cell-surface enzyme that plays a pivotal role in glutathione metabolism.[1][2] The enzyme catalyzes the transfer of the γ-glutamyl moiety from glutathione (GSH) or other γ-glutamyl donors to an acceptor amino acid, such as threonine.[3][4]

Recent metabolomic studies have identified γ-glutamylthreonine as a potential biomarker for various pathological states, including cancer, diabetes, and liver disease.[5] Furthermore, its structural similarity to other biologically active γ-glutamyl peptides suggests a potential role in cell signaling and immune modulation.[6][7] This guide aims to consolidate the current understanding of γ-glutamylthreonine, providing a technical resource for researchers investigating its synthesis, biological functions, and therapeutic potential.

Synthesis of γ-Glutamylthreonine

The synthesis of γ-glutamylthreonine is predominantly an enzymatic process mediated by γ-glutamyltranspeptidase (GGT) as part of the γ-glutamyl cycle.

The γ-Glutamyl Cycle

The γ-glutamyl cycle is a six-enzyme pathway responsible for the synthesis and degradation of glutathione.[1] GGT, a key enzyme in this cycle, is located on the outer surface of the plasma membrane and initiates the breakdown of extracellular glutathione.[2] It cleaves the γ-glutamyl bond of glutathione and transfers the γ-glutamyl group to an acceptor, which can be an amino acid, a peptide, or water.[8][9] When threonine serves as the acceptor, γ-glutamylthreonine is formed.

Enzymatic Synthesis Reaction

The synthesis of γ-glutamylthreonine by GGT follows a two-step ping-pong mechanism:

-

Acylation: The enzyme binds to a γ-glutamyl donor (e.g., glutathione), and a covalent γ-glutamyl-enzyme intermediate is formed. This reaction involves a highly reactive threonine residue at the active site of GGT.[10][11]

-

Transpeptidation: The γ-glutamyl moiety is transferred from the enzyme to the amino group of an acceptor molecule, L-threonine, resulting in the formation of γ-glutamylthreonine and the regeneration of the free enzyme.

Quantitative Data on Enzymatic Synthesis

While specific kinetic data for the synthesis of γ-glutamylthreonine is limited in the literature, data from the enzymatic synthesis of other γ-glutamyl peptides can provide valuable insights into optimizing reaction conditions.

| Parameter | Condition | Rationale | Reference |

| Enzyme Source | Escherichia coli GGT, Bacillus amyloliquefaciens Glutaminase | Readily available and well-characterized for γ-glutamyl peptide synthesis. | [12] |

| γ-Glutamyl Donor | L-Glutamine or Glutathione | Common and effective γ-glutamyl donors for GGT-catalyzed reactions. | [13][14] |

| Acceptor | L-Threonine | The specific acceptor for γ-glutamylthreonine synthesis. | |

| Optimal pH | 9.0 - 10.0 | Alkaline conditions favor the transpeptidation reaction over hydrolysis. | [12][13] |

| Optimal Temperature | 37 - 55 °C | Reaction temperature for optimal enzyme activity. | [12][13] |

| Donor:Acceptor Ratio | 1:1 to 1:3 | An excess of the acceptor can drive the reaction towards dipeptide synthesis. | [13] |

Note: The optimal conditions provided are based on the synthesis of other γ-glutamyl peptides and may require further optimization for γ-glutamylthreonine.

Biological Role of γ-Glutamylthreonine

The biological functions of γ-glutamylthreonine are an active area of investigation. Its roles are thought to be intertwined with glutathione metabolism, immune modulation, and cellular signaling.

Role in Glutathione Homeostasis

As a product of the γ-glutamyl cycle, the synthesis of γ-glutamylthreonine is intrinsically linked to the metabolism of glutathione, the most abundant intracellular antioxidant.[2] The breakdown of extracellular glutathione by GGT and the subsequent formation of γ-glutamyl amino acids is a mechanism for salvaging the constituent amino acids, particularly cysteine, for intracellular glutathione synthesis.[8]

Immune Modulation

Several γ-glutamyl peptides have been shown to possess immunomodulatory properties.[15] Glutamine, a related amino acid, is crucial for lymphocyte proliferation and cytokine production.[16][17] While direct studies on γ-glutamylthreonine are pending, it is plausible that it may influence immune cell function, potentially through pathways regulated by glutamate or by acting on specific receptors.

Potential Signaling through the Calcium-Sensing Receptor (CaSR)

The calcium-sensing receptor (CaSR) is a G-protein coupled receptor that plays a key role in calcium homeostasis.[18][19] Interestingly, various γ-glutamyl peptides have been identified as allosteric modulators of the CaSR.[6][7] Activation of the CaSR by these peptides can lead to the mobilization of intracellular calcium and the inhibition of parathyroid hormone secretion.[7] This suggests a potential signaling pathway for γ-glutamylthreonine, which could have implications for a variety of physiological processes.

Biomarker Potential

Elevated levels of γ-glutamyl peptides, including γ-glutamylthreonine, have been detected in various disease states. A study utilizing UHPLC-MS/MS quantified the concentration of γ-glutamylthreonine in HeLa cells to be 10.8 ± 0.4 pmol/mg protein.[5] Its presence in human serum and its association with cancer and metabolic diseases make it a promising candidate for a diagnostic or prognostic biomarker.[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of γ-Glutamylthreonine

This protocol provides a general method for the enzymatic synthesis of γ-glutamylthreonine using commercially available γ-glutamyltranspeptidase.

Materials:

-

γ-Glutamyltranspeptidase (GGT) from E. coli

-

L-Glutamine (γ-glutamyl donor)

-

L-Threonine (acceptor)

-

Tris-HCl buffer (100 mM)

-

Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (NaOH) for pH adjustment

-

Incubator or water bath at 37°C

-

HPLC system for reaction monitoring

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a 100 mM Tris-HCl buffer and adjust the pH to 9.7 with HCl or NaOH.

-

Dissolve L-glutamine and L-threonine in the buffer to a final concentration of 200-300 mM each (a 1:1 molar ratio is a good starting point).

-

-

Enzyme Addition:

-

Add GGT to the reaction mixture to a final concentration of 0.2-0.4 U/mL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing the formation of γ-glutamylthreonine by HPLC. The reaction typically reaches equilibrium after 3-5 hours.[13]

-

-

Reaction Termination:

-

Once the desired yield is achieved, terminate the reaction by boiling the mixture for 10 minutes or by adding acid to lower the pH.

-

-

Purification:

-

Purify the synthesized γ-glutamylthreonine using appropriate chromatographic techniques, such as ion-exchange chromatography.

-

Protocol 2: Quantitative Analysis of γ-Glutamylthreonine by UHPLC-MS/MS

This protocol is adapted from a validated method for the quantification of γ-glutamylthreonine in biological samples.[5]

Materials:

-

UHPLC-MS/MS system

-

BEH C18 column

-

Mobile Phase A: 99:1 water:formic acid

-

Mobile Phase B: Acetonitrile

-

Benzoyl chloride for derivatization

-

Internal standard (e.g., isotopically labeled γ-glutamylthreonine)

-

Sample preparation reagents (water, sonicator, centrifuge)

Procedure:

-

Sample Preparation:

-

For cell samples, add water to a frozen cell pellet and sonicate to lyse the cells.

-

For plasma samples, perform protein precipitation (e.g., with sulfosalicylic acid).[20]

-

-

Derivatization:

-

Derivatize the sample with benzoyl chloride to improve chromatographic separation and mass spectrometric detection.

-

-

Centrifugation:

-

Centrifuge the derivatized sample to remove any precipitate.

-

-

Internal Standard Addition:

-

Add a known concentration of the internal standard to the supernatant.

-

-

UHPLC-MS/MS Analysis:

-

Inject the sample into the UHPLC-MS/MS system.

-

Separate the analytes on the C18 column using a gradient of Mobile Phase A and B.

-

Detect and quantify γ-glutamylthreonine and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Calculate the concentration of γ-glutamylthreonine in the original sample based on the peak area ratio of the analyte to the internal standard and a calibration curve.

-

Conclusion

γ-Glutamylthreonine is a metabolite of significant interest, with its synthesis intricately linked to the vital γ-glutamyl cycle. While its precise biological roles are still being elucidated, emerging evidence points towards its involvement in immune regulation and its potential as a valuable biomarker for various diseases. The protocols provided in this guide offer a framework for the synthesis and quantitative analysis of γ-glutamylthreonine, facilitating further research into its physiological functions and clinical relevance. Future investigations into its interaction with cellular signaling pathways, such as the calcium-sensing receptor pathway, will be crucial in fully understanding the biological significance of this intriguing dipeptide.

References

- 1. γ-Glutamyl Cycle [flipper.diff.org]

- 2. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a highly reactive threonine residue at the active site of gamma-glutamyl transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a highly reactive threonine residue at the active site of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future [frontiersin.org]

- 19. tissues.jensenlab.org [tissues.jensenlab.org]

- 20. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Discovery and Isolation of γ-Glutamylthreonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamylthreonine (γ-Glu-Thr) is a dipeptide of growing interest within the scientific community, recognized for its role as a human metabolite and its involvement in the γ-glutamyl cycle. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of γ-Glutamylthreonine. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a thorough understanding of its pertinent signaling pathways. While a singular discovery paper remains elusive, this guide consolidates current knowledge from broader analyses of γ-glutamyl peptides to offer a robust resource for future investigation and application.

Introduction

γ-Glutamylthreonine is a dipeptide formed through the formal condensation of the side-chain carboxyl group of L-glutamic acid with the amino group of L-threonine.[1] As a naturally occurring compound, it has been identified in various organisms, including the grapevine (Vitis vinifera), yeast (Saccharomyces cerevisiae), and in various poultry species.[2][3] Its presence as a human metabolite underscores its relevance in physiological processes.[1][2]

The primary known biological context for γ-Glutamylthreonine is the γ-glutamyl cycle, a crucial pathway for glutathione metabolism and amino acid transport. In this cycle, the enzyme γ-glutamyl transpeptidase (GGT) catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor amino acid, such as threonine, to form γ-Glutamylthreonine.[4] This dipeptide is also considered a potential biomarker for a range of diseases, including cancer, diabetes, and liver disease, highlighting its diagnostic and therapeutic potential.[5][6]

This guide will delve into the methodologies for the isolation and synthesis of γ-Glutamylthreonine, present available quantitative data, and explore its role in biological signaling, particularly in the context of the immune response.

Physicochemical Properties

A summary of the key physicochemical properties of γ-Glutamylthreonine is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 248.23 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-amino-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

| LogP | -5.31 (Extrapolated) | --INVALID-LINK-- |

| CAS Number | 5652-48-2 | --INVALID-LINK-- |

Methodologies for Isolation and Synthesis

Isolation of γ-Glutamyl Peptides from Natural Sources: A General Approach

The following protocols are based on methodologies used for the isolation of γ-glutamyl peptides from microbial fermentation broths and complex food matrices.

3.1.1. Extraction from Microbial Fermentation (Adapted from Vitali et al., 1965)

This protocol is adapted from the isolation of γ-glutamyl peptides from a Micrococcus fermentation broth.

-

Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells.

-

Initial Purification: Adjust the supernatant to pH 3.5 with HCl and adsorb the peptides onto a column of activated carbon.

-

Elution: Elute the peptides from the carbon column with a solution of 5% pyridine in water.

-

Ion-Exchange Chromatography: Apply the eluate to a Dowex 1-acetate column.

-

Fractionation: Elute with a gradient of increasing acetic acid concentration to separate the γ-glutamyl peptides.

-

Analysis: Monitor the fractions using paper chromatography and ninhydrin staining to identify the peptide-containing fractions.

3.1.2. Extraction from a Complex Food Matrix (Adapted from Toelstede et al., 2009)

This protocol is based on the extraction of kokumi γ-glutamyl peptides from dry-cured ham.

-

Homogenization: Homogenize the sample (e.g., minced poultry muscle) in a suitable buffer.

-

Deproteinization: Precipitate proteins using an ethanolic solution and centrifuge to collect the supernatant.

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove non-polar interfering compounds.

-

Further Fractionation: Employ size-exclusion chromatography or further reversed-phase HPLC to isolate the dipeptide fraction.

-

Analysis and Quantification: Use UHPLC-MS/MS for the final identification and quantification of γ-Glutamylthreonine.

Enzymatic Synthesis of γ-Glutamylthreonine

This protocol utilizes the transpeptidation activity of γ-glutamyltranspeptidase (GGT).

-

Reaction Mixture: Prepare a reaction mixture containing L-glutamine (as the γ-glutamyl donor), L-threonine (as the acceptor), and purified GGT in a suitable buffer (e.g., Tris-HCl, pH 9.0).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by heat inactivation of the enzyme or by acidification.

-

Purification: Purify the synthesized γ-Glutamylthreonine from the reaction mixture using ion-exchange chromatography (e.g., Dowex 1x8 column) followed by reversed-phase HPLC.

-

Verification: Confirm the identity and purity of the synthesized product using mass spectrometry and NMR spectroscopy.

Quantitative Data

Quantitative data for γ-Glutamylthreonine in biological samples is limited. However, a validated UHPLC-MS/MS method has been used to determine its concentration in HeLa cells.

| Analyte | Concentration in HeLa cells (pmol/mg protein) | Recovery (%) | Reference |

| γ-Glutamylthreonine | 10.8 ± 0.4 | 90.8 | [5] |

| γ-Glutamylisoleucine | 1.92 ± 0.06 | 82.0 | [5] |

| γ-Glutamylvaline | 1.96 ± 0.04 | 87.5 | [5] |

Biological Signaling Pathways

The primary signaling pathway involving γ-Glutamylthreonine is the γ-glutamyl cycle . This cycle is fundamental for the breakdown and synthesis of glutathione (GSH), a key cellular antioxidant.

The γ-Glutamyl Cycle

Caption: The γ-Glutamyl Cycle.

In this cycle, extracellular glutathione is cleaved by GGT, which transfers the γ-glutamyl moiety to an acceptor amino acid like threonine, forming γ-Glutamylthreonine. This dipeptide can then be transported into the cell and further metabolized to regenerate glutamate, a precursor for intracellular glutathione synthesis.

Role in the Inflammatory Response

While direct studies on γ-Glutamylthreonine are scarce, research on related γ-glutamyl peptides, particularly the glutathione precursor γ-glutamylcysteine (γ-GC), provides strong evidence for their role in modulating the inflammatory response.

Caption: Putative role of γ-Glutamylthreonine in modulating macrophage-mediated inflammation.

Studies on γ-glutamylcysteine have shown that it can attenuate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated by lipopolysaccharide (LPS).[4] This effect is attributed to the replenishment of intracellular glutathione, which in turn reduces oxidative stress and inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[4] It is plausible that γ-Glutamylthreonine, upon intracellular conversion to glutamate, could contribute to glutathione synthesis and thereby exert similar anti-inflammatory effects.

Conclusion

γ-Glutamylthreonine is a naturally occurring dipeptide with significant ties to fundamental metabolic processes and potential applications in diagnostics and therapeutics. While its discovery was likely part of broader peptidomic studies rather than a singular event, its importance in the γ-glutamyl cycle is well-established. This guide has provided a framework for its isolation and synthesis, summarized the available quantitative data, and detailed its involvement in the γ-glutamyl cycle and its putative role in the inflammatory response. Further research is warranted to fully elucidate the specific biological functions of γ-Glutamylthreonine, particularly its direct effects on immune cell function and its potential as a biomarker and therapeutic agent. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing dipeptide.

References

- 1. Frontiers | Control of T-Cell Activation and Signaling by Amino-Acid Catabolizing Enzymes [frontiersin.org]

- 2. CH357074A - Process for obtaining γ-glutamyl-peptides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the enzymatic hydrolysis of polyglutamyl folates by chicken liver folyl poly-gamma-glutamyl carboxypeptidase. I. Intracellular localization, purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of γ-Glutamyltranspeptidase in the Formation of γ-Glutamylthreonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamyltranspeptidase (GGT) is a cell-surface enzyme pivotal to glutathione metabolism and the synthesis of various γ-glutamyl compounds. This technical guide provides a comprehensive overview of the role of GGT in the formation of γ-glutamylthreonine, a dipeptide with potential implications in immune regulation. The guide details the enzymatic mechanism, substrate specificity, and kinetic parameters of GGT. It also provides detailed experimental protocols for the enzymatic synthesis, purification, and quantification of γ-glutamylthreonine. Furthermore, this document explores the known physiological context of γ-glutamyl amino acids and outlines the logical framework for investigating their potential signaling roles.

Introduction to γ-Glutamyltranspeptidase (GGT)

γ-Glutamyltranspeptidase (EC 2.3.2.2) is a key enzyme in the γ-glutamyl cycle, responsible for the extracellular catabolism of glutathione (GSH).[1][2] GGT is a heterodimeric glycoprotein, with its active site, featuring a critical threonine residue, facing the extracellular space.[3][4] The enzyme catalyzes the cleavage of the γ-glutamyl bond in GSH and other γ-glutamyl compounds.[2] The released γ-glutamyl moiety can then be transferred to an acceptor molecule, which can be an amino acid, a peptide, or water.[1] The transfer to an amino acid, such as threonine, results in the formation of a new γ-glutamyl dipeptide, in this case, γ-glutamylthreonine.[1]

Enzymatic Formation of γ-Glutamylthreonine

The formation of γ-glutamylthreonine by GGT occurs through a transpeptidation reaction. This process follows a Ping Pong Bi-Bi reaction mechanism, involving the formation of a covalent γ-glutamyl-enzyme intermediate.[5]

The Catalytic Mechanism

The reaction can be dissected into two main steps:

-

Acylation: The hydroxyl group of the N-terminal threonine residue in the GGT active site performs a nucleophilic attack on the γ-glutamyl carbonyl carbon of a donor substrate (e.g., glutathione). This results in the formation of a covalent γ-glutamyl-enzyme intermediate and the release of the remaining part of the donor molecule (e.g., cysteinyl-glycine).[4]

-

Deacylation: An acceptor molecule, in this case, L-threonine, binds to the active site. The amino group of threonine then attacks the carbonyl carbon of the γ-glutamyl-enzyme intermediate, leading to the formation of γ-glutamylthreonine and the regeneration of the free enzyme.[6]

If water acts as the acceptor, the γ-glutamyl-enzyme intermediate is hydrolyzed, releasing L-glutamate. The efficiency of transpeptidation versus hydrolysis is influenced by the concentration of the acceptor amino acid and the pH of the reaction environment.[6]

References

- 1. gamma-Glutamylthreonine | Affiniti Research [affiniti-res.com]

- 2. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a highly reactive threonine residue at the active site of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of kinetic property between human seminal and renal gamma-glutamyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of γ-Glutamylthreonine

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of the dipeptide γ-Glutamylthreonine. This document collates available data on its physicochemical characteristics, spectroscopic profile, and involvement in biological pathways. Detailed experimental protocols for its synthesis, purification, and analysis are also provided, based on established methods for related compounds.

Chemical Structure and Identification

γ-Glutamylthreonine is a dipeptide formed from L-glutamic acid and L-threonine linked via an isopeptide bond between the γ-carboxyl group of the glutamic acid residue and the α-amino group of the threonine residue.

IUPAC Name: (2S)-2-amino-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid[1]

Chemical Formula: C₉H₁₆N₂O₆[1]

Molecular Weight: 248.23 g/mol [1]

CAS Number: 5652-48-2[1]

Synonyms: L-γ-Glu-L-Thr, gamma-Glu-Thr, γ-glutamyl-threonine[1]

Physicochemical Properties

Quantitative experimental data for γ-Glutamylthreonine is limited. The following table summarizes available computed and extrapolated values, along with experimental data for its constituent amino acids for reference.

| Property | γ-Glutamylthreonine (Predicted/Extrapolated) | L-Glutamic Acid (Experimental) | L-Threonine (Experimental) |

| Physical State | Solid[1] | White crystalline powder | White crystalline powder |

| Melting Point (°C) | Not Available | 205 (decomposes) | 256 (decomposes) |

| Boiling Point (°C) | 621.8 (Predicted)[2] | Not Available | Not Available |

| Water Solubility (g/L) | 17.5 (Predicted)[3] | 8.57 (25 °C)[4] | 97.7 (20 °C) |

| pKa (Strongest Acidic) | 1.89 (Predicted)[3] | 2.10 (α-carboxyl)[4] | 2.09 (α-carboxyl) |

| pKa (Strongest Basic) | 9.47 (Predicted, α-amino) | 9.47 (α-amino)[4] | 8.96 (α-amino) |

| LogP | -5.31 (Extrapolated)[3] | -3.69 | -3.19 |

Spectroscopic Data

Mass Spectrometry

The mass spectrum of γ-Glutamylthreonine provides key information for its identification. The protonated molecule [M+H]⁺ has a theoretical m/z of 249.1087.

Experimental LC-MS/MS Data ([M+H]⁺): [1]

-

Precursor m/z: 249.1

-

Major Fragment Ions (m/z): 231.1 (100%), 120.1 (45.90%), 102.1 (10.60%), 232.1 (4.20%), 74.2 (2.40%)

The fragmentation of γ-glutamyl dipeptides is characteristic. The γ-linkage often leads to the elimination of the C-terminal amino acid, resulting in a prominent fragment corresponding to deprotonated or protonated pyroglutamic acid (m/z 128 or 130, respectively). The fragment at m/z 102 can be attributed to the glutamic acid immonium ion.

NMR Spectroscopy

Predicted NMR data is available, providing expected chemical shifts.

Predicted ¹H NMR Spectrum (D₂O): A predicted ¹H NMR spectrum is available from the Bovine Metabolome Database (BMDB0064160), which can serve as a reference for experimental verification[5].

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for γ-Glutamylthreonine is not available in the searched literature. However, the spectrum is expected to exhibit characteristic absorption bands for dipeptides. The FT-IR spectra of its constituent amino acids, L-threonine and L-glutamic acid, show characteristic peaks for their functional groups[8][9][10]. A typical dipeptide IR spectrum would show[3][11][12]:

-

Amide I band: ~1650 cm⁻¹ (C=O stretching)

-

Amide II band: ~1550 cm⁻¹ (N-H bending and C-N stretching)

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

N-H stretch (amine): ~3300-3500 cm⁻¹

-

C-H stretch: ~2850-3000 cm⁻¹

Experimental Protocols

Enzymatic Synthesis of γ-Glutamylthreonine

This protocol is adapted from general methods for the enzymatic synthesis of γ-glutamyl peptides using γ-glutamyltranspeptidase (GGT)[11][13][14][15][16].

Materials:

-

γ-Glutamyltranspeptidase (GGT) from a bacterial source (e.g., E. coli or Bacillus subtilis)

-

L-Glutamine (γ-glutamyl donor)

-

L-Threonine (acceptor)

-

100 mM Tris-HCl buffer (pH 9.0-10.0)

-

Deionized water

-

Reaction vessel

-

Incubator/shaker

Procedure:

-

Reaction Mixture Preparation: Prepare a solution containing 200 mM L-Glutamine and 200 mM L-Threonine in 100 mM Tris-HCl buffer (pH 10.0).

-

Enzyme Addition: Add GGT to the reaction mixture to a final concentration of 0.2-0.5 U/mL.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 3-5 hours.

-

Reaction Monitoring: Monitor the formation of γ-Glutamylthreonine using a suitable analytical technique such as HPLC or TLC.

-

Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to inactivate the enzyme.

Caption: Enzymatic synthesis workflow for γ-Glutamylthreonine.

Chemical Synthesis of γ-Glutamylthreonine

This protocol is based on a general method for the chemical synthesis of γ-glutamyl peptides using a protected glutamic acid derivative[17][18][19].

Materials:

-

N-Phthaloyl-L-glutamic anhydride

-

L-Threonine

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Reaction vessel with inert atmosphere capabilities

Procedure:

-

Acylation: Dissolve L-Threonine in dry DMF. Add N-Phthaloyl-L-glutamic anhydride to the solution at room temperature under an inert atmosphere (e.g., nitrogen). Stir the reaction mixture until the acylation is complete (monitored by TLC).

-

Deprotection: Add water and hydrazine hydrate (3.5 equivalents) to the reaction mixture to remove the phthaloyl protecting group.

-

Precipitation: Precipitate the crude γ-Glutamylthreonine by adding cold ethanol (0°C).

-

Purification: Collect the precipitate by filtration and purify further by recrystallization or chromatography.

Purification of γ-Glutamylthreonine

This protocol outlines a general procedure for the purification of dipeptides from a reaction mixture or biological extract using ion-exchange and reversed-phase chromatography[20][21][22].

Materials:

-

Crude γ-Glutamylthreonine sample

-

Anion exchange resin (e.g., Dowex 1x8, formate form)

-

C18 reversed-phase HPLC column

-

Deionized water

-

Formic acid

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Ion-Exchange Chromatography (Capture Step):

-

Dissolve the crude sample in deionized water and load it onto a pre-equilibrated anion exchange column.

-

Wash the column with deionized water to remove unreacted L-threonine and other neutral/cationic impurities.

-

Elute the bound γ-Glutamylthreonine and unreacted glutamic acid/glutamine with a linear gradient of formic acid (e.g., 0 to 2 M).

-

Collect fractions and analyze for the presence of the target peptide.

-

-

Reversed-Phase HPLC (Polishing Step):

-

Pool and lyophilize the fractions containing γ-Glutamylthreonine.

-

Dissolve the sample in a mobile phase of water with 0.1% TFA.

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

Elute with a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

-

Collect the purified γ-Glutamylthreonine peak and lyophilize to obtain the final product.

-

Biological Significance and Signaling Pathways

γ-Glutamylthreonine is a product of the γ-glutamyl cycle, a key metabolic pathway for glutathione (GSH) synthesis and degradation[12][15][23][24][25]. This cycle is crucial for maintaining cellular redox balance and transporting amino acids across cell membranes.

The γ-Glutamyl Cycle

In this cycle, the enzyme γ-glutamyltranspeptidase (GGT) on the cell surface transfers the γ-glutamyl moiety from extracellular GSH to an acceptor amino acid, such as threonine, to form γ-Glutamylthreonine[15][23]. This dipeptide is then transported into the cell where it can be hydrolyzed to release glutamate and threonine, which can be used for intracellular GSH resynthesis.

Caption: Role of γ-Glutamylthreonine in the γ-Glutamyl Cycle.

Modulation of Calcium-Sensing Receptor (CaSR) Signaling

γ-Glutamyl peptides have been identified as allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein coupled receptor involved in various physiological processes, including taste perception (kokumi sensation) and inflammation[2][5][20][26][27][28][29]. The binding of γ-glutamyl peptides to CaSR potentiates the receptor's response to extracellular calcium, leading to the activation of downstream signaling cascades.

References

- 1. hmdb.ca [hmdb.ca]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. HRMAS 13C NMR and genome-scale metabolic modeling identify threonine as a preferred dual redox substrate for Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. bachem.com [bachem.com]

- 20. polypeptide.com [polypeptide.com]

- 21. mdpi.com [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. FT-IR for Protein and Peptide Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 25. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]

The Intersection of γ-Glutamylthreonine and Amino Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of γ-Glutamylthreonine (γ-Glu-Thr), a dipeptide implicated in the broader context of the γ-glutamyl cycle and its crucial role in amino acid transport. This document details the enzymatic synthesis and degradation of γ-glutamyl peptides, summarizes the current understanding of their interaction with cellular transport machinery, and presents key quantitative data. Furthermore, it offers detailed experimental protocols for the synthesis, quantification, and transport analysis of γ-glutamyl peptides. Visualized through signaling pathways and experimental workflows, this guide serves as a comprehensive resource for researchers investigating the physiological significance of γ-glutamyl dipeptides and their potential as therapeutic targets or drug delivery vectors.

Introduction

γ-Glutamylthreonine is a dipeptide consisting of glutamic acid and threonine linked via an isopeptide bond between the γ-carboxyl group of glutamate and the α-amino group of threonine. This unique linkage confers resistance to hydrolysis by most peptidases, suggesting specific metabolic pathways for its synthesis and degradation. The primary pathway implicated in the metabolism of γ-glutamyl peptides is the γ-glutamyl cycle, a six-enzyme mediated pathway essential for glutathione (GSH) homeostasis and the transport of amino acids across cellular membranes.[1][2]

The central enzyme in the extracellular metabolism of γ-glutamyl compounds is γ-glutamyl transpeptidase (GGT), which catalyzes the transfer of the γ-glutamyl moiety from a donor, such as glutathione, to an acceptor, which can be an amino acid, a peptide, or water.[3] This process generates various γ-glutamyl amino acids, including γ-Glutamylthreonine. These dipeptides are then thought to be transported into the cell, where the γ-glutamyl group is cleaved, releasing the free amino acid for cellular use. This guide will delve into the specifics of this relationship, presenting the available data and methodologies for its study.

The γ-Glutamyl Cycle and its Role in Amino Acid Transport

The γ-glutamyl cycle is a proposed mechanism for the transport of amino acids into cells. The cycle involves the following key steps:

-

Transpeptidation: Membrane-bound γ-glutamyl transpeptidase (GGT) transfers the γ-glutamyl moiety from extracellular glutathione (or another γ-glutamyl compound) to an extracellular amino acid, forming a γ-glutamyl-amino acid dipeptide.

-

Transport: The newly formed γ-glutamyl-amino acid is transported across the cell membrane.

-

Intracellular Cleavage: Inside the cell, γ-glutamyl cyclotransferase cleaves the γ-glutamyl-amino acid, releasing the free amino acid and forming 5-oxoproline.

-

Regeneration of Glutamate: 5-oxoproline is converted to glutamate in an ATP-dependent reaction catalyzed by 5-oxoprolinase.

-

Glutathione Resynthesis: The glutamate, along with cysteine and glycine, is used to resynthesize glutathione via the sequential actions of γ-glutamylcysteine synthetase and glutathione synthetase, thus completing the cycle.

This cycle provides a mechanism for salvaging extracellular glutathione components and for transporting amino acids into the cell.

Quantitative Data

While specific kinetic data for γ-Glutamylthreonine transport is limited, data for related compounds and enzymes provide valuable context.

Table 1: Intracellular Concentration of γ-Glutamyl Peptides in HeLa Cells

| γ-Glutamyl Peptide | Average Concentration (pmol/mg protein) | Reference |

|---|---|---|

| γ-Glutamylthreonine | 10.8 ± 0.4 | [4] |

| γ-Glutamylisoleucine | 1.92 ± 0.06 | [4] |

| γ-Glutamylvaline | 1.96 ± 0.04 |[4] |

Table 2: Kinetic Parameters of γ-Glutamyl Transpeptidase (GGT) with Various Substrates

| Enzyme Source | Substrate | Km (µM) | Reference |

|---|---|---|---|

| Human GGT1 | Reduced Glutathione (GSH) | 11 | [5][6] |

| Human GGT5 | Reduced Glutathione (GSH) | 11 | [5][6] |

| Human GGT1 | Oxidized Glutathione (GSSG) | 9 | [5][6] |

| Human GGT5 | Oxidized Glutathione (GSSG) | 43 | [5][6] |

| Human GGT1 | Leukotriene C4 | 10.8 | [5][6] |

| Human GGT5 | Leukotriene C4 | 10.2 |[5][6] |

Table 3: Apparent Permeability Coefficients (Papp) of γ-Glutamyl Peptides across Caco-2 Cell Monolayers

| γ-Glutamyl Peptide | Concentration | Papp (cm/s) | Reference |

|---|---|---|---|

| γ-Glutamyl-valine (γ-EV) | 1 mM | 1.56 x 10-6 ± 0.7 x 10-6 | [7] |

| γ-Glutamyl-valine (γ-EV) | 5 mM | 2.5 x 10-6 ± 0.6 x 10-6 |[7] |

Amino Acid Transporters Involved in γ-Glutamyl Peptide Transport

The transport of γ-glutamyl dipeptides into cells is likely mediated by several families of solute carriers (SLCs). While the specific transporters for γ-Glutamylthreonine have not been definitively identified, evidence points towards the involvement of peptide transporters and some amino acid transporters.

-

Peptide Transporters (PEPT1/SLC15A1 and PEPT2/SLC15A2): These are proton-coupled transporters with broad substrate specificity for di- and tripeptides.[8][9][10][11][12] Given that γ-Glutamylthreonine is a dipeptide, it is a plausible substrate for these transporters. Studies with γ-glutamyl-valine have suggested the involvement of PepT1 in its transport across Caco-2 cells.[7]

-

Alanine-Serine-Cysteine Transporter 2 (ASCT2/SLC1A5): This transporter is a major route for glutamine uptake in many cells and has been shown to be inhibited by the general γ-glutamyl compound inhibitor, γ-glutamyl-p-nitroanilide (GPNA).[13][14][15][16][17] This suggests a potential role for ASCT2 in the transport of some γ-glutamyl peptides.

-

Other SLC Transporters: The vast SLC superfamily contains numerous other amino acid transporters that could potentially transport γ-glutamyl dipeptides, although specific evidence is currently lacking.[12]

Experimental Protocols

Synthesis of γ-Glutamyl-L-threonine

This protocol is adapted from a general method for the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids and can be applied to threonine.[18]

Materials:

-

L-Glutamic acid

-

Phthalic anhydride

-

Acetic anhydride

-

N,N-dimethylformamide (DMF)

-

L-Threonine

-

Hydrazine hydrate

-

Ethanol (EtOH)

Procedure:

-

Synthesis of N-Phthaloyl-L-glutamic Acid Anhydride:

-

Combine L-glutamic acid and phthalic anhydride in a reaction vessel.

-

Heat the mixture to 140°C and remove water by distillation.

-

After water removal is complete, add acetic anhydride and heat at 105°C to form the N-phthaloyl-L-glutamic acid anhydride.

-

-

Acylation and Deprotection:

-

Dissolve the N-phthaloyl-L-glutamic acid anhydride in DMF at room temperature.

-

Add L-threonine to the solution and allow the acylation reaction to proceed.

-

After the reaction is complete, add water and 3.5 equivalents of hydrazine hydrate to initiate the deprotection step.

-

Precipitate the final product, γ-Glutamyl-L-threonine, by adding cold ethanol.

-

Collect the precipitate by filtration and purify as necessary (e.g., by recrystallization or chromatography).

-

Quantification of γ-Glutamylthreonine in Cell Lysates by UHPLC-MS/MS

This protocol is based on a validated method for quantifying γ-glutamyl peptides in HeLa cells.[4]

Materials:

-

HeLa cells (or other cell line of interest)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Water (LC-MS grade)

-

Acetonitrile (ACN, LC-MS grade)

-

Formic acid (FA, LC-MS grade)

-

Benzoyl chloride (BzCl)

-

13C6-Benzoyl chloride (for internal standard)

-

Sodium carbonate solution

-

UHPLC-MS/MS system with a C18 column

Procedure:

-

Cell Culture and Harvesting:

-

Culture HeLa cells to near confluency.

-

Wash cells with PBS and detach using trypsin-EDTA.

-

Count cells and prepare cell pellets by centrifugation. Flash-freeze pellets in liquid nitrogen and store at -80°C.

-

-

Sample Preparation and Derivatization:

-

Resuspend the frozen cell pellet in a small volume of water.

-

Sonicate the sample on ice to lyse the cells.

-

To a portion of the lysate, add sodium carbonate solution followed by 1% (v/v) benzoyl chloride in acetonitrile to derivatize the primary and secondary amines.

-

Vortex and incubate at room temperature for 5 minutes.

-

Centrifuge to pellet precipitated proteins.

-

-

Internal Standard Addition and Analysis:

-

Prepare an internal standard solution by derivatizing γ-Glutamylthreonine with 13C6-benzoyl chloride.

-

Add a known amount of the internal standard to the supernatant from the derivatized sample.

-

Centrifuge the final mixture and transfer the supernatant to an autosampler vial.

-

Analyze the sample by UHPLC-MS/MS using a C18 column and a water/acetonitrile gradient with formic acid.

-

Quantify γ-Glutamylthreonine based on the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Amino Acid/Peptide Uptake Assay in Cultured Cells

This is a general protocol for measuring the uptake of a radiolabeled substrate, which can be adapted for 14C- or 3H-labeled γ-Glutamylthreonine.

Materials:

-

Cell line of interest (e.g., Caco-2, HeLa) cultured in appropriate well plates

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Radiolabeled γ-Glutamylthreonine (e.g., [14C]γ-Glu-Thr)

-

Unlabeled γ-Glutamylthreonine (for competition experiments)

-

Ice-cold stop solution (e.g., PBS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to confluency.

-

Pre-incubation: On the day of the experiment, wash the cell monolayer with pre-warmed transport buffer and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Uptake Initiation: Remove the pre-incubation buffer and add the transport buffer containing the radiolabeled γ-Glutamylthreonine at the desired concentration. For competition studies, include a high concentration of unlabeled γ-Glutamylthreonine or other potential inhibitors.

-

Incubation: Incubate the cells at 37°C for a specific time course (e.g., 1, 5, 15, 30 minutes).

-

Termination of Uptake: At each time point, rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold stop solution to terminate the transport process.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of the cell lysates to normalize the uptake data (e.g., using a BCA assay).

-

Calculate the uptake rate (e.g., in pmol/mg protein/min).

-

For kinetic analysis, perform the assay with varying concentrations of radiolabeled γ-Glutamylthreonine to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

-

Conclusion

γ-Glutamylthreonine stands at the crossroads of glutathione metabolism and amino acid transport. Its formation via the action of γ-glutamyl transpeptidase and its subsequent potential transport into cells highlight the intricate mechanisms of nutrient acquisition and utilization. While direct kinetic data for γ-Glutamylthreonine transport remains an area for further investigation, the methodologies and comparative data presented in this guide provide a solid foundation for researchers. A deeper understanding of the transport and physiological roles of γ-Glutamylthreonine and other γ-glutamyl peptides will be crucial for elucidating their involvement in health and disease, and for harnessing their potential in drug development and targeted delivery systems. The experimental protocols and visualized workflows provided herein are intended to facilitate these future research endeavors.

References

- 1. The γ-Glutamyl Cycle: A Possible Transport System for Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The gamma-glutamyl cycle: a possible transport system for amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport of Dietary Anti-Inflammatory Peptide, γ-Glutamyl Valine (γ-EV), across the Intestinal Caco-2 Monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ASCT2 (SLC1A5)-dependent glutamine uptake is involved in the progression of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of glutamine metabolism and ASCT2/SLC1A5 transporter on insulin resistance and endoplasmic reticulum stress in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The glutamine transporter ASCT2 (SLC1A5) promotes tumor growth independently of the amino acid transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Potential Physiological Significance of γ-Glutamylthreonine: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current understanding of γ-Glutamylthreonine, a dipeptide with emerging interest in cellular metabolism and immune regulation. It details its biochemical origins, potential physiological roles, and methodologies for its study.

Introduction to γ-Glutamylthreonine

γ-Glutamylthreonine (γ-Glu-Thr) is a dipeptide consisting of glutamic acid and threonine, linked via a gamma-glutamyl bond. It is a metabolite of the γ-glutamyl cycle, a crucial pathway for glutathione (GSH) metabolism and amino acid transport. The formation of γ-Glu-Thr is catalyzed by the enzyme γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl moiety from glutathione or other γ-glutamyl compounds to an acceptor amino acid, in this case, threonine.

While the physiological roles of many γ-glutamyl peptides are still under investigation, they are increasingly recognized as potential biomarkers for various diseases and as having roles in immune modulation and inflammation.[1][2] This guide synthesizes the available information on γ-Glutamylthreonine to provide a foundation for future research and drug development efforts.

The γ-Glutamyl Cycle and the Origin of γ-Glutamylthreonine

The γ-glutamyl cycle is a six-enzyme pathway that plays a central role in the synthesis and degradation of glutathione, the most abundant intracellular antioxidant. A key enzyme in this cycle, γ-glutamyl transpeptidase (GGT), is a cell-surface enzyme that breaks down extracellular glutathione and transfers the γ-glutamyl group to amino acids, forming γ-glutamyl dipeptides like γ-Glutamylthreonine.

References

- 1. GABA Regulates Release of Inflammatory Cytokines From Peripheral Blood Mononuclear Cells and CD4+ T Cells and Is Immunosuppressive in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Formation of γ-Glutamylthreonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-L-Glutamyl-L-threonine is a dipeptide of growing interest due to its presence as a human metabolite and its potential involvement in various physiological processes.[1][2][3] This technical guide provides a comprehensive overview of the enzymatic formation of γ-Glutamylthreonine, focusing on the catalytic activity of γ-glutamyltranspeptidase (GGT). It details the underlying enzymatic mechanisms, optimal reaction conditions, and a representative experimental protocol for its synthesis. Furthermore, this guide explores the known biological roles of γ-glutamyl peptides, including their interaction with key signaling pathways, and presents this information through structured data tables and detailed visualizations to facilitate understanding and application in research and drug development.

Introduction to γ-Glutamyltranspeptidase (GGT) and the γ-Glutamyl Cycle

γ-Glutamyltranspeptidase (GGT; EC 2.3.2.2) is a membrane-bound enzyme that plays a pivotal role in glutathione metabolism through the γ-glutamyl cycle.[4][5] This cycle is crucial for the synthesis and degradation of glutathione (GSH), as well as for the transport of amino acids across cell membranes.[4][6][7] GGT catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, most commonly GSH, to an acceptor, which can be an amino acid, a short peptide, or water.[5][8] When L-threonine serves as the acceptor, the dipeptide γ-L-glutamyl-L-threonine is formed. The unique γ-linkage in these peptides confers resistance to many standard peptidases, resulting in greater stability in biological systems.[9]

Enzymatic Reaction Mechanism

The synthesis of γ-glutamyl peptides by GGT proceeds via a two-step, modified ping-pong mechanism.[10][11]

-

Acylation: The reaction is initiated by a nucleophilic attack from the hydroxyl group of a highly reactive threonine residue in the active site of GGT on the γ-glutamyl bond of the donor substrate (e.g., glutathione).[12][13] This results in the formation of a covalent γ-glutamyl-enzyme intermediate and the release of the remaining portion of the donor molecule (e.g., cysteinyl-glycine).[8][10]

-

Deacylation (Transpeptidation): The γ-glutamyl moiety is then transferred from the enzyme to the amino group of an acceptor molecule, such as L-threonine. This step forms the new γ-glutamyl peptide, γ-Glutamylthreonine, and regenerates the free enzyme.[11]

A competing reaction at this stage is hydrolysis, where water acts as the acceptor, leading to the formation of glutamic acid.[8] Reaction conditions, particularly an alkaline pH, can be optimized to favor transpeptidation over hydrolysis.[11][14]

Figure 1: Ping-pong mechanism of γ-Glutamylthreonine synthesis by GGT.

Quantitative Data for Enzymatic Synthesis

While specific kinetic data for the formation of γ-Glutamylthreonine is not extensively documented, the following tables summarize the general parameters for GGT-catalyzed reactions based on available literature for various substrates.

Table 1: General Optimal Reaction Conditions for GGT-Catalyzed Transpeptidation

| Parameter | Optimal Range | Rationale |

| pH | 8.0 - 10.5 | Alkaline conditions favor the transpeptidation reaction over hydrolysis.[11] |

| Temperature | 37 - 60 °C | Represents the optimal temperature range for the activity of most GGT enzymes. |

Table 2: Kinetic Parameters of GGT for γ-Glutamyl Donor Substrates

| GGT Source | Donor Substrate | Km (mM) | Reference |

| Hog Kidney | γ-glutamyl-p-nitroanilide | 1.87 | [15] |

| Hog Kidney | γ-glutamyl-3-carboxy-4-nitroanilide | 1.63 | [15] |

| Human | Glutathione (GSH) | ~0.011 | [10] |

| Human | Oxidized Glutathione (GSSG) | ~0.009 | [10] |

Table 3: Acceptor Substrate Specificity of GGT

Experimental Protocol for Enzymatic Synthesis of γ-Glutamylthreonine

The following is a representative protocol for the enzymatic synthesis of γ-Glutamylthreonine, adapted from established methods for other γ-glutamyl dipeptides.[11][14]

References

- 1. gamma-Glu-Thr | C9H16N2O6 | CID 76078708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for gamma-Glutamylthreonine (HMDB0029159) [hmdb.ca]

- 3. gamma-Glutamylthreonine | C9H16N2O6 | CID 53861142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The γ-Glutamyl Cycle: A Possible Transport System for Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Probing the donor and acceptor substrate specificity of the γ-glutamyl transpeptidase [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of the mechanism and kinetic constants for hog kidney gamma-glutamyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of γ-Glutamylthreonine in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamylthreonine is a dipeptide formed through the transfer of a γ-glutamyl moiety to a threonine molecule, a reaction predominantly catalyzed by the enzyme γ-glutamyltranspeptidase (GGT). While the overarching γ-glutamyl cycle and the functions of GGT in glutathione metabolism are well-documented in both prokaryotic and eukaryotic systems, the specific role and metabolic significance of γ-glutamylthreonine in microorganisms remain a niche area of study. This technical guide provides a comprehensive overview of the current understanding of γ-glutamylthreonine in microbial metabolism, consolidating information on its biosynthesis, degradation, and physiological implications. The guide details relevant experimental protocols, presents available quantitative data, and explores the potential of targeting γ-glutamylthreonine metabolism in the context of drug development.

Introduction to γ-Glutamyl Peptides in Microbial Physiology

γ-Glutamyl peptides are a class of molecules characterized by an isopeptide bond between the γ-carboxyl group of a glutamate residue and the amino group of an amino acid. The most prominent of these is glutathione (γ-glutamyl-cysteinyl-glycine), a critical antioxidant and cellular redox buffer in many organisms.[1] In bacteria, the synthesis and degradation of γ-glutamyl peptides are primarily governed by the γ-glutamyl cycle, with the enzyme γ-glutamyltranspeptidase (GGT) playing a central role.[2] GGT, often located in the periplasm of Gram-negative bacteria or secreted by Gram-positive species, catalyzes both the hydrolysis of γ-glutamyl compounds and the transfer of the γ-glutamyl group to acceptor molecules, including amino acids like threonine.[3][4]

Biosynthesis and Degradation of γ-Glutamylthreonine

The formation of γ-glutamylthreonine in microbes is a direct consequence of the transpeptidation activity of GGT. This process is part of the broader metabolism of γ-glutamyl donors, most notably glutathione.

Biosynthesis

The synthesis of γ-glutamylthreonine is catalyzed by γ-glutamyltranspeptidase (EC 2.3.2.2). The reaction proceeds via a two-step ping-pong mechanism:

-

Acylation: GGT binds a γ-glutamyl donor (e.g., glutathione). The γ-glutamyl moiety is transferred to a nucleophilic threonine residue in the enzyme's active site, forming a covalent γ-glutamyl-enzyme intermediate and releasing the remainder of the donor molecule (e.g., cysteinyl-glycine).[4]

-

Deacylation (Transpeptidation): An acceptor molecule, in this case, L-threonine, binds to the enzyme. The γ-glutamyl group is then transferred from the enzyme to the amino group of threonine, forming γ-L-glutamyl-L-threonine and regenerating the free enzyme.[5]

The overall reaction can be summarized as:

γ-Glutamyl-X + L-Threonine ---(GGT)---> γ-L-Glutamyl-L-Threonine + X

Where γ-Glutamyl-X can be glutathione, glutamine, or other γ-glutamyl compounds.

Degradation

The degradation of γ-glutamylthreonine can also be catalyzed by GGT, particularly under conditions where water acts as the acceptor molecule (hydrolysis). This reaction would yield glutamate and threonine.

γ-L-Glutamyl-L-Threonine + H₂O ---(GGT)---> L-Glutamate + L-Threonine

The balance between synthesis (transpeptidation) and degradation (hydrolysis) is influenced by the concentration of acceptor amino acids and the pH of the environment.[2]

Physiological Role of γ-Glutamylthreonine in Microbial Metabolism

The specific physiological role of γ-glutamylthreonine in microbial metabolism has not been extensively studied and it is not considered a major signaling molecule in bacteria, unlike other γ-glutamyl compounds such as γ-aminobutyric acid (GABA).[6] It is likely that γ-glutamylthreonine is primarily a byproduct of the broad substrate specificity of GGT, which can utilize a wide range of amino acids as acceptors.[2]

The physiological significance of its formation is therefore intrinsically linked to the function of GGT and the γ-glutamyl cycle in different microorganisms:

-

In Gram-Negative Bacteria (e.g., Escherichia coli): GGT is located in the periplasm and is involved in the degradation of extracellular glutathione. This process serves as a mechanism to salvage constituent amino acids (cysteine, glycine, and glutamate) for cellular use, especially under nutrient-limiting conditions.[3][4] The formation of γ-glutamylthreonine in this context would be a consequence of threonine present in the periplasm acting as an acceptor.

-

In Gram-Positive Bacteria (e.g., Bacillus subtilis): Some Gram-positive bacteria do not synthesize glutathione but possess GGT. In these organisms, GGT is often involved in the degradation of poly-γ-glutamic acid (PGA), a component of the bacterial capsule.[4]

-

In Pathogenic Bacteria (e.g., Helicobacter pylori): GGT is considered a significant virulence factor. It can degrade host glutathione and glutamine, leading to the production of ammonia and reactive oxygen species, which can damage host tissues and modulate the host immune response.[7][8] The synthesis of γ-glutamylthreonine could occur in the presence of threonine from the host environment.

Quantitative Data

Quantitative data on the concentration of γ-glutamylthreonine in microbial cells is scarce in the existing literature. However, data from a human cell line provides a point of reference, though it is important to note the different biological context.

Table 1: Concentration of γ-Glutamylthreonine and Related Metabolites

| Metabolite | Organism/Cell Type | Concentration | Reference |

|---|---|---|---|

| γ-Glutamylthreonine | HeLa (human cervical cancer) cells | 10.8 ± 0.4 pmol/mg protein | [9] |

| Glutamate | Escherichia coli (exponential growth, glucose-fed) | ~96 mM (intracellular) | [10] |

| Threonine | Escherichia coli (exponential growth, glucose-fed) | ~1.5 mM (intracellular) |[11] |

Table 2: Kinetic Parameters of Bacterial γ-Glutamyltranspeptidases (General Substrates)

| Enzyme Source | Substrate (Donor) | Km | Substrate (Acceptor) | Km | Reference |

|---|---|---|---|---|---|

| Proteus mirabilis | Glutathione | 1.8 x 10-4 M | Glycylglycine | 2.9 x 10-3 M | [2] |

| Proteus mirabilis | γ-Glutamyl-p-nitroanilide | 4.0 x 10-4 M | L-Phenylalanine | 3.2 x 10-2 M | [2] |

| Escherichia coli | Glutathione | 3.5 x 10-5 M | Glycylglycine | 5.9 x 10-1 M | [2] |

| Escherichia coli | Glutathione | L-Arginine | 2.1 x 10-1 M | [2] |

| Bacillus subtilis | γ-Glutamyl-(3-carboxyl)-4-nitroaniline | 16.7 ± 1.8 mM (at pH 9.0) | | |[12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of γ-glutamylthreonine in a microbial context.

Enzymatic Synthesis of γ-Glutamylthreonine

This protocol is adapted from methods for the enzymatic synthesis of other γ-glutamyl dipeptides.[5][9]

Objective: To synthesize γ-glutamylthreonine using bacterial γ-glutamyltranspeptidase.

Materials:

-

Recombinant γ-glutamyltranspeptidase (e.g., from E. coli or B. subtilis)

-

L-Glutamine (γ-glutamyl donor)

-

L-Threonine (γ-glutamyl acceptor)

-

Tris-HCl buffer (100 mM, pH 9.0-10.0)

-

Reaction vessel

-

Incubator/shaker (37°C)

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a 100 mM Tris-HCl buffer and adjust the pH to 9.0-10.0. Alkaline conditions favor the transpeptidation reaction over hydrolysis.[2]

-

Dissolve L-glutamine and L-threonine in the buffer to final concentrations of 100-200 mM each. A 1:1 to 1:5 molar ratio of donor to acceptor can be tested for optimization.

-

-

Enzyme Addition:

-

Add purified bacterial GGT to the reaction mixture. The optimal enzyme concentration should be determined empirically (e.g., 0.2-0.5 U/mL).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation for several hours (e.g., 2-24 hours).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS/MS to quantify the formation of γ-glutamylthreonine and the consumption of substrates.

-

-

Reaction Termination:

-

Terminate the reaction by boiling for 10 minutes or by adding an acid (e.g., trichloroacetic acid) to precipitate the enzyme.

-

-

Purification:

-

Centrifuge the terminated reaction mixture to remove the precipitated enzyme.

-

The supernatant containing γ-glutamylthreonine can be purified using ion-exchange chromatography (e.g., Dowex 1x8 column).[5]

-

Extraction of γ-Glutamylthreonine from Bacterial Culture for LC-MS/MS Analysis

This protocol outlines a general method for the extraction of polar metabolites from bacterial cultures.[13][14][15]

Objective: To extract γ-glutamylthreonine from bacterial cells and/or culture supernatant for quantification.

Materials:

-

Bacterial culture

-

Quenching solution (e.g., 60% methanol at -40°C or cold saline)

-

Extraction solvent (e.g., cold methanol:water (80:20), or chloroform:methanol:water (50:25:25))

-

Centrifuge (refrigerated)

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS grade solvents

Procedure:

-

Quenching:

-

Rapidly cool the bacterial culture to halt metabolic activity. This can be achieved by adding the culture to a pre-chilled quenching solution.

-

-

Cell Harvesting:

-

Centrifuge the quenched culture at high speed (e.g., 10,000 x g) at 4°C to pellet the cells.

-

The supernatant can be collected for analysis of extracellular metabolites.

-

-

Washing:

-

Wash the cell pellet with a cold, isotonic solution (e.g., 0.85% NaCl) to remove residual medium components.

-

-

Extraction:

-

Resuspend the cell pellet in a pre-chilled extraction solvent.

-

Lyse the cells using methods such as sonication or bead beating, keeping the sample on ice to prevent degradation.

-

-

Separation:

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Sample Preparation for Analysis:

-

Collect the supernatant containing the metabolites.

-

Evaporate the solvent using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., water:methanol:acetonitrile 2:1:1).[13][14]

-

Filter the reconstituted sample before injection into the LC-MS/MS system.

-

Quantification of γ-Glutamylthreonine by UHPLC-MS/MS

This is a conceptual protocol based on a validated method for γ-glutamyl dipeptides in HeLa cells.[9]

Objective: To quantify the concentration of γ-glutamylthreonine in a prepared sample.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Reversed-phase C18 column (e.g., BEH C18)

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of known concentrations of γ-glutamylthreonine in the same solvent as the reconstituted samples.

-

-

Chromatographic Separation:

-

Inject the samples and standards onto the UHPLC system.

-

Use a gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Use the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for γ-glutamylthreonine for sensitive and selective detection.

-

An internal standard (e.g., a stable isotope-labeled version of γ-glutamylthreonine) should be used for accurate quantification.

-

-

Data Analysis:

-

Integrate the peak areas for γ-glutamylthreonine in the samples and standards.

-

Construct a standard curve by plotting peak area against concentration.

-

Determine the concentration of γ-glutamylthreonine in the samples by interpolating their peak areas on the standard curve.

-

Relevance to Drug Development

The metabolism of γ-glutamylthreonine is directly linked to the activity of GGT, which is an increasingly recognized target in drug development, particularly in the context of infectious diseases.

-

GGT as a Virulence Factor: In pathogenic bacteria such as Helicobacter pylori and Campylobacter jejuni, GGT is a key virulence factor that contributes to colonization and persistence in the host.[3][8] Inhibition of GGT activity can reduce the pathogenic potential of these bacteria.[16]

-

Target for Antibacterial Drugs: The development of specific inhibitors against bacterial GGTs is a promising strategy for novel antibacterial therapies. By targeting GGT, it may be possible to disrupt the nutrient scavenging capabilities of bacteria or neutralize a key virulence factor. Research into GGT inhibitors has identified compounds that can selectively target GGT, and this represents an active area for the development of new drugs to combat antibiotic-resistant infections.[17]

Mandatory Visualizations

Caption: Biosynthesis of γ-Glutamylthreonine via GGT-catalyzed transpeptidation.

Caption: The γ-Glutamyl Cycle in Gram-Negative Bacteria.

Caption: Experimental workflow for microbial metabolomics of γ-glutamylthreonine.

Conclusion

γ-Glutamylthreonine is a naturally occurring dipeptide in microbial systems, synthesized via the action of γ-glutamyltranspeptidase. Its presence is intrinsically linked to the broader physiological roles of GGT, which include nutrient scavenging in commensal bacteria and virulence in pathogenic species. While specific quantitative data for γ-glutamylthreonine in microbes is currently lacking, the established methodologies for studying γ-glutamyl peptides provide a clear path for future investigations. The essential role of GGT in certain pathogenic bacteria makes the γ-glutamyl metabolic pathway, including the formation of dipeptides like γ-glutamylthreonine, a compelling area for the development of novel antimicrobial strategies. Further research into the substrate specificity and kinetics of bacterial GGTs with various amino acid acceptors will be crucial for a more complete understanding of this metabolic network and for the rational design of targeted inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]

- 4. Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Helicobacter pylori gamma-glutamyl transpeptidase and its pathogenic role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

- 9. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial Metabolomics: Sample Preparation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of pH on the Hydrolytic Kinetics of Gamma-Glutamyl Transferase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. old.57357.org [old.57357.org]

- 14. old.57357.org [old.57357.org]

- 15. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. γ-Glutamyltransferase Is a Helicobacter pylori Virulence Factor but Is Not Essential for Colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carbohydrate scaffolds as glycosyltransferase inhibitors with in vivo antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of γ-Glutamyl Dipeptides: Synthesis, Biological Activity, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction